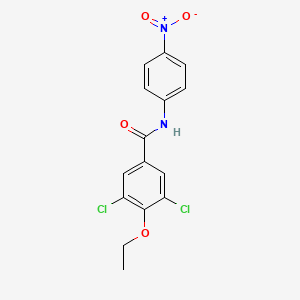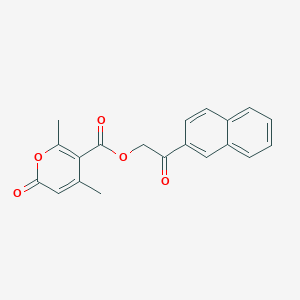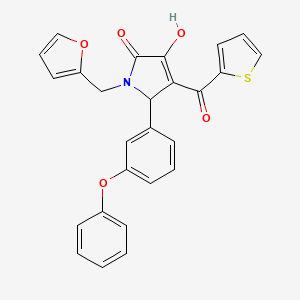![molecular formula C19H21NO5S B4040969 1-oxo-1-phenylbutan-2-yl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4040969.png)
1-oxo-1-phenylbutan-2-yl N-[(4-methylphenyl)sulfonyl]glycinate
Übersicht
Beschreibung
1-oxo-1-phenylbutan-2-yl N-[(4-methylphenyl)sulfonyl]glycinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a butanone moiety, and a sulfonyl glycinate group. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-oxo-1-phenylbutan-2-yl N-[(4-methylphenyl)sulfonyl]glycinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1-phenylbutan-2-yl N-[(4-methylphenyl)sulfonyl]glycinate typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-butanone with glycine in the presence of a sulfonylating agent such as 4-methylbenzenesulfonyl chloride. The reaction is usually carried out under basic conditions, often using a base like triethylamine, to facilitate the formation of the sulfonyl glycinate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-oxo-1-phenylbutan-2-yl N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Sulfonamide derivatives, thiol esters
Wirkmechanismus
The mechanism of action of 1-oxo-1-phenylbutan-2-yl N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition. Additionally, the phenyl and butanone moieties may contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate
- 2-(1-Oxo-1,2-dihydrophthalazin-2-yl)ethyl N-[(4-methylbenzene)sulfonyl]carbamate
Uniqueness
1-oxo-1-phenylbutan-2-yl N-[(4-methylphenyl)sulfonyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl glycinate and a phenylbutanone moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-3-17(19(22)15-7-5-4-6-8-15)25-18(21)13-20-26(23,24)16-11-9-14(2)10-12-16/h4-12,17,20H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOAACZMQCENGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040914.png)
![[4-(2-biphenylyloxy)butyl]dimethylamine oxalate](/img/structure/B4040915.png)
![2-[2-(3,4-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4040924.png)
![1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4040938.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine](/img/structure/B4040941.png)

![oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine](/img/structure/B4040954.png)
![N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4040955.png)
![8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid](/img/structure/B4040989.png)


